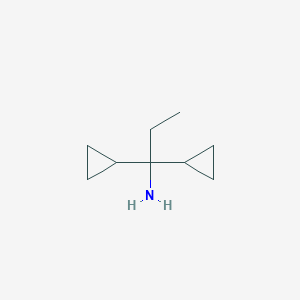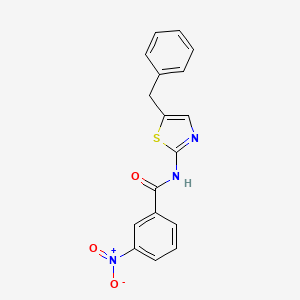
4-Benzoylmorpholin-3-one
Vue d'ensemble
Description
“4-Benzoylmorpholin-3-one” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of morpholine, which is a common motif in many pharmaceuticals and biologically relevant compounds .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as “4-Benzoylmorpholin-3-one”, often involves starting materials like 1,2-amino alcohols, aziridines, and epoxides . A patent describes a process for the preparation of a similar compound, “4- {4- [5 (S)- (aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one”, which might provide insights into the synthesis of "4-Benzoylmorpholin-3-one" .
Molecular Structure Analysis
The molecular structure of “4-Benzoylmorpholin-3-one” can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and solid-state nuclear magnetic resonance (NMR) . These techniques can provide information about the compound’s bonding, functional groups, and crystal structure.
Chemical Reactions Analysis
The chemical reactions involving “4-Benzoylmorpholin-3-one” can be analyzed using various techniques. For instance, language models have been used for molecule analysis, relying on Simplified Molecular Input Line Entry System (SMILES) as input for molecular representation learning .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Benzoylmorpholin-3-one” can be determined using various analytical techniques. For instance, its molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), and aqueous solubility can be determined .
Applications De Recherche Scientifique
Asymmetric Synthesis
4-Benzoylmorpholin-3-one is utilized in the dynamic kinetic resolution-based asymmetric transfer hydrogenation of 2-benzoylmorpholinones. This process efficiently produces (2R,3S)- or (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones with high diastereo- and enantioselectivity, controlling two contiguous stereogenic centers in a single step. This method is applied for the stereoselective synthesis of all four stereoisomers of the antidepressant reboxetine (Son & Lee, 2013).
Biological Activity
Inhibition of phosphatidylinositol 3-OH kinase: 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), a derivative of 4-Benzoylmorpholin-3-one, is shown to induce dauer formation, increase thermotolerance, and extend lifespan in Caenorhabditis elegans, suggesting a role in neuroendocrine signaling and stress resistance (Babar et al., 1999).
Antitumor Activity: Certain derivatives of 4-Benzoylmorpholin-3-one, such as 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, exhibit potent antitumor activity. They induce cell cycle arrest and apoptosis, showing promise as anticancer agents (Mukherjee et al., 2010).
Pharmaceutical Research
Histamine H3 Antagonists: 4-Phenoxypiperidines, containing a 4-phenoxypiperidine core similar to 4-Benzoylmorpholin-3-one, have been developed as potent, conformationally restricted non-imidazole histamine H3 antagonists. These compounds, including 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, show efficacy in vivo for wakefulness (Dvorak et al., 2005).
Synthesis of Morpholine Derivatives: A series of 2‐aryl‐4‐(3‐arylpropyl)morpholines has been synthesized, demonstrating potential pharmaceutical applications, such as for antidepressive activity (Avramova et al., 1998).
Chemical and Catalytic Applications
Photoinitiators: 4-Benzoylbenzyl-3-morpholinopropanoate, derived from 4-Benzoylmorpholin-3-one, has been used as an efficient one-component photoinitiator for polymerization processes (Jian et al., 2016).
Laser-driven Heterogeneous Catalysis: Silica supported gold nanoparticles, irradiated by laser at specific wavelengths, have been used to catalyze the production of 4-benzoylmorpholine from benzaldehyde and morpholine via amide formation, demonstrating an innovative approach to liquid-phase organic reactions (Pineda et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Aminophenyl)morpholin-3-one”, indicates that it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an appropriate treatment and disposal facility .
Orientations Futures
The future directions for “4-Benzoylmorpholin-3-one” could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential applications in various fields. The development of new molecules with potent activity against otherwise highly resistant pathogens is a potential area of interest .
Propriétés
IUPAC Name |
4-benzoylmorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8-15-7-6-12(10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUXZIPJQNDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylmorpholin-3-one | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)





![(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2855837.png)
![Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2855838.png)

![1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2855842.png)


